2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid
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Overview
Description
2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid is a chemical compound characterized by the presence of an amino group at the second position and a trifluoroethyl group at the sixth position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group onto a benzoic acid derivative. One common method is the reaction of 2-amino-6-bromobenzoic acid with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amides, and more complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)benzoic acid
- 2-Amino-6-fluorobenzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2-Amino-6-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-amino-6-(2,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)4-5-2-1-3-6(13)7(5)8(14)15/h1-3H,4,13H2,(H,14,15) |
InChI Key |
YGJRGRUPEUOQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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